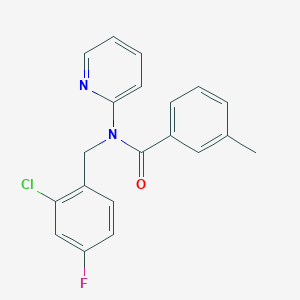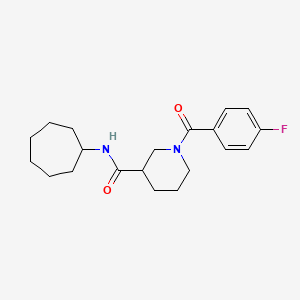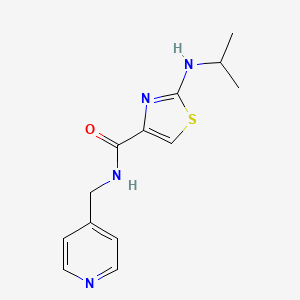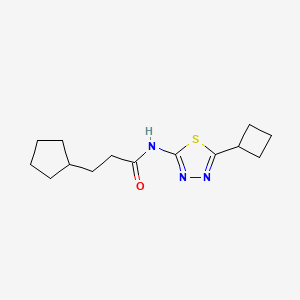![molecular formula C20H20N2O2 B4511896 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole
Übersicht
Beschreibung
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and immune responses.
Wirkmechanismus
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole inhibits the activity of JAK2 and JAK3 by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream targets and leads to a decrease in the activity of the JAK/STAT pathway. 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has been shown to be a selective inhibitor of JAK2 and JAK3 and does not affect other kinases.
Biochemical and Physiological Effects:
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. Inhibition of the JAK/STAT pathway by 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole leads to a decrease in the expression of various cytokines, chemokines, and growth factors. This decrease in expression leads to a decrease in cellular responses, including immune responses and cell growth. 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of JAK2 and JAK3, which allows for the specific study of the JAK/STAT pathway. However, 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has some limitations. It has a short half-life and can be rapidly metabolized in vivo. This can limit its effectiveness in animal models and clinical trials.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole. One area of research is the development of more potent and selective inhibitors of JAK2 and JAK3. These inhibitors could be used to study the JAK/STAT pathway in more detail and could have therapeutic potential for diseases such as cancer and autoimmune disorders. Another area of research is the study of the role of the JAK/STAT pathway in aging and longevity. 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole and other JAK/STAT inhibitors could be used to study the effects of this pathway on aging and age-related diseases. Finally, the use of 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole in combination with other therapies could be explored to enhance the effectiveness of current treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has been widely used in scientific research to study the JAK/STAT signaling pathway. This pathway is involved in a variety of cellular processes, including immune responses, cell growth, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole has been shown to inhibit the activity of JAK2 and JAK3, two key enzymes involved in the JAK/STAT pathway. This inhibition leads to a decrease in downstream signaling and cellular responses.
Eigenschaften
IUPAC Name |
(1-methylindol-3-yl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-21-13-17(16-9-5-6-10-18(16)21)20(23)22-11-12-24-19(14-22)15-7-3-2-4-8-15/h2-10,13,19H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPPLQQZJHNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cycloheptyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511817.png)

![6-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4511849.png)



![N-1,3-benzothiazol-2-yl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4511867.png)
![1-[(4-ethoxyphenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4511871.png)
![N-(4-acetylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4511878.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B4511885.png)

![6-fluoro-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4511894.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
